molecular formula C12H10N2O B3373116 2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetonitrile CAS No. 950069-99-5

2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetonitrile

Cat. No.: B3373116
CAS No.: 950069-99-5
M. Wt: 198.22 g/mol
InChI Key: XWAODXJZIFRTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetonitrile is an organic compound with the molecular formula C12H10N2O It is characterized by the presence of an oxazole ring, a nitrile group, and a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetonitrile typically involves the cyclization of appropriate precursors One common method is the reaction of 4-methylbenzoyl chloride with glycine to form an intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to yield the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

Properties

IUPAC Name

2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-9-2-4-10(5-3-9)12-14-11(6-7-13)8-15-12/h2-5,8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAODXJZIFRTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CO2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetonitrile
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2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetonitrile
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2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetonitrile
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2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetonitrile
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2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetonitrile
Reactant of Route 6
2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetonitrile

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